molecular formula C28H27N5O4 B12122163 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12122163
M. Wt: 497.5 g/mol
InChI Key: BVXOCRKJSVFXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrrolo[2,3-b]quinoxaline structure, followed by the introduction of the amino and carboxamide groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (C28H27N5O4) is a complex organic molecule with significant potential in medicinal chemistry. Its structural composition includes multiple aromatic rings and functional groups that enhance its biological reactivity. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure and Properties

  • Molecular Formula : C28H27N5O4
  • Molecular Weight : 497.5 g/mol
  • IUPAC Name : 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-b]quinoxaline-3-carboxamide

The intricate structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activity of this compound has been linked to several key mechanisms:

  • Enzyme Inhibition : This compound has demonstrated the ability to inhibit critical enzymes such as telomerase and Taq polymerase, which are essential for DNA replication and cellular proliferation.
  • Antioxidant Properties : Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit antioxidant activity. The compound may scavenge free radicals and reduce oxidative stress in cells .
  • Anticancer Potential : Initial studies suggest that this compound may have anticancer properties by modulating cellular signaling pathways involved in tumor growth and metastasis. It may induce apoptosis in cancer cells via mechanisms distinct from traditional chemotherapeutics .

The mechanism through which this compound exerts its effects involves:

  • Binding Interactions : The compound likely binds to specific enzymes or receptors, altering their activity. This can lead to changes in signal transduction pathways and gene expression profiles within cells.
  • Cellular Effects : By down-regulating proteins such as ERK2 (Extracellular Signal Regulated Kinase 2), the compound can inhibit phosphorylation events critical for cell cycle progression and survival.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental approaches:

  • Antioxidant Activity Assessment :
    • The DPPH assay was employed to evaluate the radical scavenging capability of pyrrolo[2,3-b]quinoxaline derivatives. The results indicated significant antioxidant potential comparable to well-known antioxidants like Trolox and melatonin .
  • Anticancer Studies :
    • In vitro assays demonstrated that the compound significantly reduced viability in various cancer cell lines. For instance, treatment with the compound resulted in a notable decrease in cell viability in melanoma A375 cells after 48 hours of exposure .

Comparative Table of Biological Activities

Activity TypeMechanism/EffectReference
Enzyme InhibitionInhibits telomerase and Taq polymerase
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits cell proliferation

Properties

Molecular Formula

C28H27N5O4

Molecular Weight

497.5 g/mol

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C28H27N5O4/c1-15-10-11-17(12-16(15)2)30-28(34)23-24-27(32-20-9-7-6-8-19(20)31-24)33(26(23)29)18-13-21(35-3)25(37-5)22(14-18)36-4/h6-14H,29H2,1-5H3,(H,30,34)

InChI Key

BVXOCRKJSVFXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C(=C5)OC)OC)OC)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.